molecular formula C15H20N2O4 B2651008 (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 2416217-64-4

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2651008
CAS No.: 2416217-64-4
M. Wt: 292.335
InChI Key: YXKQHBYBGLZKEM-NEPJUHHUSA-N
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Description

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a pyridin-2-yl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the Boc-protected amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The pyridin-2-yl group may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-3-yl)pyrrolidine-2-carboxylic acid
  • (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-4-yl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid lies in the specific position of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior .

Properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11(7-8-12(17)13(18)19)10-6-4-5-9-16-10/h4-6,9,11-12H,7-8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQHBYBGLZKEM-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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